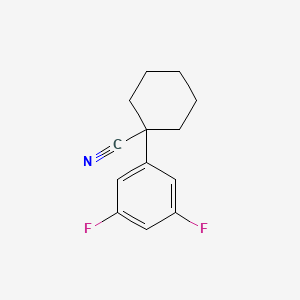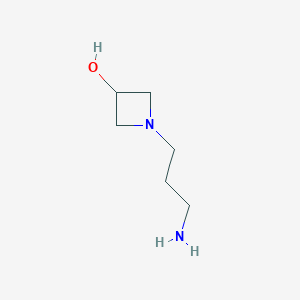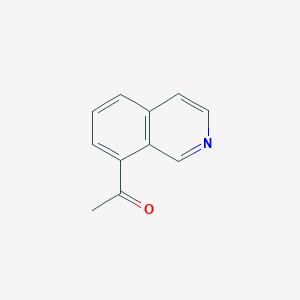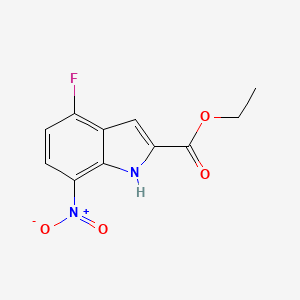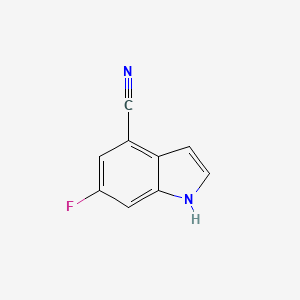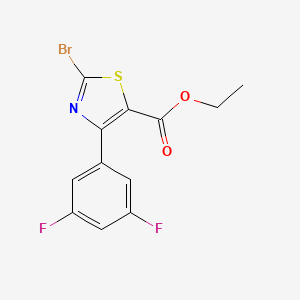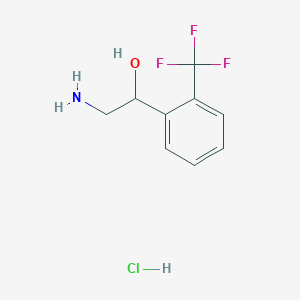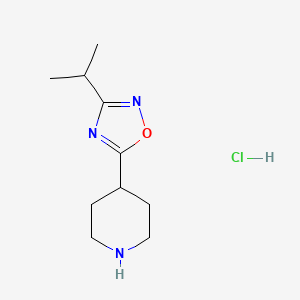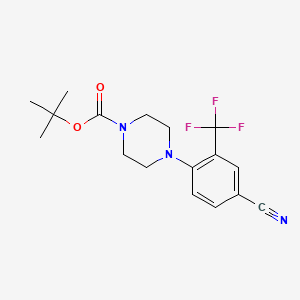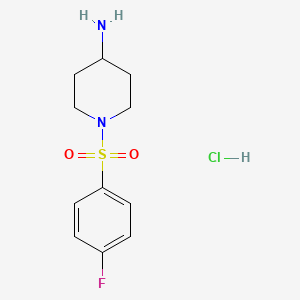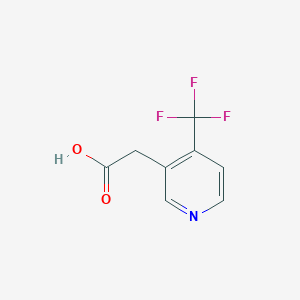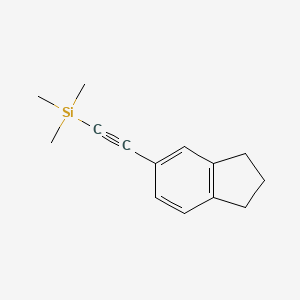
5-(Trimethylsilylethynyl)indane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Indole derivatives are prevalent in many natural products and drugs, playing a crucial role in cell biology. The compound 5-(Trimethylsilylethynyl)indane can be utilized in the synthesis of these derivatives, which are significant for their biological activities. These activities include the treatment of cancer, microbial infections, and various disorders .
Development of New Insecticides
The indane moiety, a part of the 5-(Trimethylsilylethynyl)indane structure, has been shown to significantly affect insecticidal activity. This compound can be incorporated into novel anthranilic diamide insecticides, providing a basis for the development of new, safer, and more effective pest control agents .
Agricultural Chemical Research
In the context of agriculture, 5-(Trimethylsilylethynyl)indane derivatives can be explored for their potential to improve the quality and yield of crops. By studying the structure-activity relationship (SAR), researchers can design compounds that target specific agricultural pests without causing undue harm to the environment .
Molecular Toxicology Studies
The indane group within 5-(Trimethylsilylethynyl)indane can be used to study the toxicological effects of various compounds at the molecular level. This is crucial for understanding the safety profile of new chemicals before they are introduced into the market .
Organic Synthesis Methodology
5-(Trimethylsilylethynyl)indane: serves as a building block in organic synthesis, aiding in the development of new synthetic methodologies. Its structure allows for the creation of complex molecules that can have various applications in medicinal chemistry and materials science .
Catalysis Research
The compound can be used in catalysis research to develop new catalytic systems. These systems can enhance the efficiency of chemical reactions, leading to more sustainable and cost-effective industrial processes .
Optoelectronic Materials Development
Due to its unique electronic properties, 5-(Trimethylsilylethynyl)indane can be investigated for use in the development of optoelectronic materials. These materials are essential for the advancement of technologies such as solar cells and LED lighting .
Green Chemistry Applications
Finally, 5-(Trimethylsilylethynyl)indane can contribute to the field of green chemistry by providing safer alternatives to traditional chemical processes. Its use can minimize the environmental impact of chemical production and reduce the reliance on hazardous substances .
Zukünftige Richtungen
While specific future directions for 5-(Trimethylsilylethynyl)indane are not mentioned in the available resources, research into similar compounds such as azophenylindane based molecular motors (aphin-switches) suggests potential applications in advanced biological systems or in cases where on-demand disordering of molecular packing has value .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which 5-(trimethylsilylethynyl)indane is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, in general, show various biologically vital properties . The exact mode of action of 5-(Trimethylsilylethynyl)indane would require further investigation.
Biochemical Pathways
Indole derivatives are known to have a broad impact on various biological activities
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Indole derivatives are known to have various biologically vital properties . The specific effects of 5-(Trimethylsilylethynyl)indane would require further investigation.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Si/c1-15(2,3)10-9-12-7-8-13-5-4-6-14(13)11-12/h7-8,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMAPKFZBYXACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



